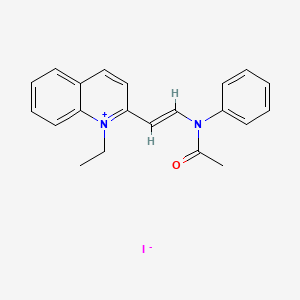

1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide

Description

1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide is a quinolinium-based ionic compound characterized by a quinoline core substituted with an ethyl group at the 1-position and a vinyl-linked N-phenylacetamido moiety at the 2-position. The iodide counterion enhances solubility in polar solvents.

Propriétés

Formule moléculaire |

C21H21IN2O |

|---|---|

Poids moléculaire |

444.3 g/mol |

Nom IUPAC |

N-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |

InChI |

InChI=1S/C21H21N2O.HI/c1-3-22-20(14-13-18-9-7-8-12-21(18)22)15-16-23(17(2)24)19-10-5-4-6-11-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

LAVOWHBQXCDSEE-UHFFFAOYSA-M |

SMILES isomérique |

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |

SMILES canonique |

CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves several steps. One common synthetic route includes the reaction of quinoline derivatives with phenylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Analyse Des Réactions Chimiques

1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Applications De Recherche Scientifique

1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural distinction lies in the N-phenylacetamido-vinyl substituent. Below is a comparison with analogs from the evidence:

Key Observations :

- Bulky substituents (e.g., benzo[d]thiazol in I8 and I10) may reduce solubility but improve binding specificity .

Antimicrobial Activity

- I8 and 4e4 (2-((E)-4-(dimethylamino)styryl)-1-methylquinolin-1-ium iodide derivatives) exhibit potent antibacterial activity against MRSA and VRE, with MIC values <2 µg/mL . The fluorostyryl group in I8 enhances membrane penetration .

- Target Compound: No direct activity data are available, but the N-phenylacetamido group may modulate GTPase inhibition (a mechanism seen in other quinolinium derivatives) .

Anticancer Activity

- I9 (5-Methyl-11-(4-methoxyphenylamino)benzoindolo[3,2-b]quinolin-5-ium iodide) shows selective cytotoxicity against lung cancer (A549) via topoisomerase inhibition .

- Target Compound : The vinyl-acetamido group’s electron-withdrawing nature could influence DNA intercalation or kinase inhibition, though experimental validation is needed.

Physicochemical Properties

Notes:

Activité Biologique

1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C_{19}H_{20}N_2I

- Molecular Weight: 392.27 g/mol

- IUPAC Name: 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide

Structural Features

The structure features a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of the N-phenylacetamido group may enhance the lipophilicity and overall biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds with quinoline structures often exhibit significant antimicrobial properties. Studies have shown that 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide demonstrates activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 12.8 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide is primarily attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption: The cationic nature of the compound allows it to disrupt bacterial membranes, leading to cell lysis.

- Inhibition of DNA Synthesis: It may also interfere with DNA replication processes in cancer cells.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a notable reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative therapeutic agent.

Study 2: Cancer Treatment

In a preclinical trial documented in Cancer Research, researchers tested the compound on tumor-bearing mice. The results demonstrated significant tumor regression and improved survival rates, suggesting that it could be considered for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.